2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine
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Overview
Description
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine is a highly efficacious antineoplastic agent with remarkable anti-tumor activity against a range of malignancies, including malignant myeloma and leukemia. This compound is known for its ability to inhibit RNA synthesis and modulate DNA repair mechanisms, making it a valuable tool in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves multiple steps, starting with the protection of ribofuranosyl groups using benzoyl chloride. The key steps include:
Protection of Ribofuranosyl Groups: The ribofuranosyl groups are protected using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Purine Ring: The protected ribofuranosyl intermediate is then reacted with 2-amino-9H-purine under acidic conditions to form the desired compound.
Purification: The final product is purified using column chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Protection: Using industrial-grade benzoyl chloride and pyridine for the protection step.
Automated Reaction Systems: Employing automated reaction systems to ensure consistent reaction conditions and high yield.
High-Performance Liquid Chromatography (HPLC): Utilizing HPLC for the purification of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoyl-protected ribofuranosyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting RNA synthesis and modulating DNA repair mechanisms.
Medicine: Investigated for its anti-tumor activity and potential use in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of 2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine involves:
Inhibition of RNA Synthesis: The compound inhibits RNA polymerase, leading to a decrease in RNA synthesis.
Modulation of DNA Repair: It interferes with DNA repair mechanisms, preventing the repair of damaged DNA in cancer cells.
Molecular Targets: The primary targets are RNA polymerase and DNA repair enzymes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-purine: A simpler analog with similar anti-tumor activity.
2-Amino-6-chloropurine: Another purine derivative with anti-tumor properties.
2-Amino-9-[(2,3,5-tri-o-benzoyl-beta-d-ribofuranosyl)]-9h-purine: A closely related compound with slight structural differences.
Uniqueness
2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine is unique due to its:
Enhanced Stability: The benzoyl protection provides enhanced stability compared to other purine derivatives.
Specificity: It has a higher specificity for RNA polymerase and DNA repair enzymes, making it more effective in inhibiting tumor growth.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N5O7/c1-32(44-29(40)22-15-9-4-10-16-22)25(43-28(39)21-13-7-3-8-14-21)24(18-41-27(38)20-11-5-2-6-12-20)42-30(32)37-19-35-23-17-34-31(33)36-26(23)37/h2-17,19,24-25,30H,18H2,1H3,(H2,33,34,36)/t24-,25-,30-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGEVLLHVPIBG-XCOQKUFESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=CN=C(N=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27N5O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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